Cas no 1934973-05-3 (2-(3-chloro-4-nitrophenyl)propan-2-ol)

2-(3-クロロ-4-ニトロフェニル)プロパン-2-オールは、有機合成中間体として重要な化合物です。この物質は、クロロ基とニトロ基を有する芳香族構造と、プロパノール骨格を併せ持つため、医薬品や農薬の合成において有用な中間体となります。特に、求電子置換反応や求核置換反応の基質として優れた反応性を示し、多段階合成における鍵中間体としての利用が可能です。また、適度な極性と溶解性を有するため、有機溶媒中での取り扱いが容易という利点があります。その化学的安定性から、保存や輸送時の分解リスクが低いことも特徴です。

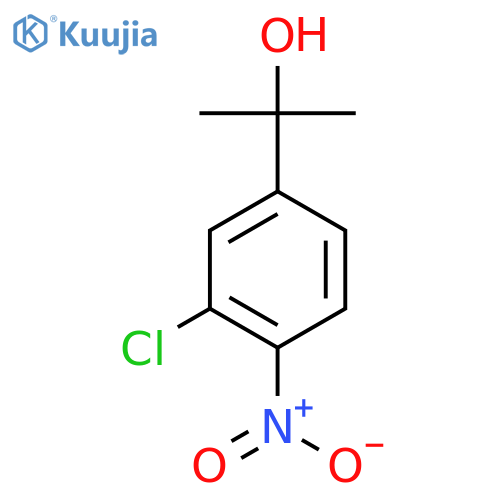

1934973-05-3 structure

商品名:2-(3-chloro-4-nitrophenyl)propan-2-ol

2-(3-chloro-4-nitrophenyl)propan-2-ol 化学的及び物理的性質

名前と識別子

-

- 2-(3-chloro-4-nitrophenyl)propan-2-ol

- SCHEMBL18562544

- 1934973-05-3

- EN300-1968408

-

- インチ: 1S/C9H10ClNO3/c1-9(2,12)6-3-4-8(11(13)14)7(10)5-6/h3-5,12H,1-2H3

- InChIKey: CTYREWQSJQVQFK-UHFFFAOYSA-N

- ほほえんだ: ClC1=C(C=CC(=C1)C(C)(C)O)[N+](=O)[O-]

計算された属性

- せいみつぶんしりょう: 215.0349209g/mol

- どういたいしつりょう: 215.0349209g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 1

- 複雑さ: 227

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 66Ų

- 疎水性パラメータ計算基準値(XlogP): 2.1

2-(3-chloro-4-nitrophenyl)propan-2-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1968408-0.5g |

2-(3-chloro-4-nitrophenyl)propan-2-ol |

1934973-05-3 | 0.5g |

$754.0 | 2023-09-16 | ||

| Enamine | EN300-1968408-0.1g |

2-(3-chloro-4-nitrophenyl)propan-2-ol |

1934973-05-3 | 0.1g |

$691.0 | 2023-09-16 | ||

| Enamine | EN300-1968408-10.0g |

2-(3-chloro-4-nitrophenyl)propan-2-ol |

1934973-05-3 | 10g |

$3376.0 | 2023-06-01 | ||

| Enamine | EN300-1968408-1.0g |

2-(3-chloro-4-nitrophenyl)propan-2-ol |

1934973-05-3 | 1g |

$785.0 | 2023-06-01 | ||

| Enamine | EN300-1968408-10g |

2-(3-chloro-4-nitrophenyl)propan-2-ol |

1934973-05-3 | 10g |

$3376.0 | 2023-09-16 | ||

| Enamine | EN300-1968408-2.5g |

2-(3-chloro-4-nitrophenyl)propan-2-ol |

1934973-05-3 | 2.5g |

$1539.0 | 2023-09-16 | ||

| Enamine | EN300-1968408-5.0g |

2-(3-chloro-4-nitrophenyl)propan-2-ol |

1934973-05-3 | 5g |

$2277.0 | 2023-06-01 | ||

| Enamine | EN300-1968408-0.05g |

2-(3-chloro-4-nitrophenyl)propan-2-ol |

1934973-05-3 | 0.05g |

$660.0 | 2023-09-16 | ||

| Enamine | EN300-1968408-0.25g |

2-(3-chloro-4-nitrophenyl)propan-2-ol |

1934973-05-3 | 0.25g |

$723.0 | 2023-09-16 | ||

| Enamine | EN300-1968408-1g |

2-(3-chloro-4-nitrophenyl)propan-2-ol |

1934973-05-3 | 1g |

$785.0 | 2023-09-16 |

2-(3-chloro-4-nitrophenyl)propan-2-ol 関連文献

-

Joe B. Gilroy,Martin T. Lemaire,Brian O. Patrick,Robin G. Hicks CrystEngComm, 2009,11, 2180-2184

-

Bhawna,Mrinmoy Roy,Vikram,Aftab Alam,M. Aslam Chem. Commun., 2021,57, 1478-1481

-

Chuan-Feng Chen Chem. Commun., 2008, 6128-6130

1934973-05-3 (2-(3-chloro-4-nitrophenyl)propan-2-ol) 関連製品

- 2228333-61-5(2-(2-bromoethyl)-3,5-dichloropyridine)

- 2171987-44-1(methyl 3,3-difluoro-1-(3-hydroxythian-3-yl)cyclobutane-1-carboxylate)

- 1388054-38-3(O-(3-methyl-4-nitrophenyl)methylhydroxylamine)

- 2137682-01-8(3-Piperidinamine, N,N-dimethyl-1-(3-methyl-3-azetidinyl)-)

- 2172597-50-9(2-1-(4-cyanobutyl)-5-(difluoromethyl)-1H-1,2,3-triazol-4-ylacetamide)

- 22583-53-5(2-(chloromethoxy)-2,3-dihydro-1H-isoindole-1,3-dione)

- 2141326-51-2(4-(2,4-dimethyl-1H-imidazol-1-yl)thiophene-2-carbaldehyde)

- 1261687-24-4((5-Chloro-3'-(trifluoromethoxy)biphenyl-3-yl)-hydroxyacetic acid)

- 885522-51-0(4-Cyano-6-methyl (1H)indazole)

- 5681-91-4(5-(2-methylpropyl)thiophene-2-carboxylic acid)

推奨される供給者

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量